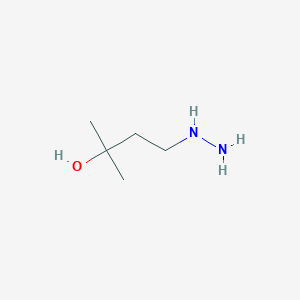
4-hydrazinyl-2-methyl-2-Butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-hydrazinyl-2-methyl-2-Butanol” is a chemical compound with the molecular formula C5H14N2O . It is also known by other synonyms such as “4-Hydrazineyl-2-methylbutan-2-ol” and "2-Butanol, 4-hydrazinyl-2-methyl-" .
Molecular Structure Analysis
The molecular structure of “4-hydrazinyl-2-methyl-2-Butanol” can be analyzed using various spectroscopic techniques. For instance, Infrared Spectroscopy can be used to identify the presence of specific functional groups. In the case of alcohols, there are typically strong C-O stretching modes near 1000 cm-1 and large peaks around 3400 cm-1 which are usually very broad, indicating the presence of O-H groups .
Scientific Research Applications
Biofuel Production and Engine Performance
Research has demonstrated the potential of butanol and its derivatives as biofuels. Rakopoulos et al. (2010) conducted experiments to evaluate the effects of blends of n-butanol with conventional diesel fuel on the performance and exhaust emissions of a diesel engine. Their findings suggest that bio-butanol forms a promising bio-fuel for diesel engines, highlighting the relevance of butanol derivatives in renewable energy applications (Rakopoulos et al., 2010).
Metabolic Engineering for Chemical Production
Yim et al. (2011) explored the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO), a valuable chemical from renewable carbohydrate feedstocks. This study underscores the feasibility of using engineered microorganisms to produce chemicals closely related to or derivable from butanol and its derivatives (Yim et al., 2011).
Chemical Synthesis and Biological Activity
Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects. This study illustrates the chemical versatility of hydrazinyl compounds and their potential in medicinal chemistry, providing a context for the potential applications of "4-hydrazinyl-2-methyl-2-Butanol" in similar synthetic and biological explorations (Gul et al., 2016).
Renewable Resources and Environmental Sustainability
Lee and Park et al. (2008) reviewed the biotechnological production of butanol by clostridia, highlighting the importance of butanol and its derivatives from renewable resources. The review discusses the potential of fermentative butanol production as an industrial process, emphasizing the role of metabolic engineering and biotechnology in enhancing the sustainability and efficiency of production processes (Lee et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-hydrazinyl-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(2,8)3-4-7-6/h7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGOTPXOYUCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-2-methyl-2-Butanol | |
CAS RN |
432509-15-4 |
Source


|
| Record name | 4-hydrazinyl-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)


![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)
![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)

![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2760031.png)


